Ceftibuten Related Impurity 9
CAS No.: 103054-27-9
Cat. No.: VC0193872
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.45
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103054-27-9 |
|---|---|
| Molecular Formula | C19H20N2O6S |
| Molecular Weight | 404.45 |
Introduction
Chemical Properties and Structure
Ceftibuten Related Impurity 9 possesses specific chemical characteristics that define its role as an impurity in pharmaceutical preparations. Its fundamental properties include:
| Property | Value |
|---|---|
| CAS Number | 103054-27-9 |
| Molecular Formula | C19H20N2O6S |
| Molecular Weight | 404.45 |
| Standard Purity | > 95% |
| Usage Classification | Research use only (not for human or veterinary use) |
The compound is structurally related to ceftibuten, which belongs to the third-generation cephalosporin family of antibiotics. Its molecular structure contains specific functional groups that differentiate it from other related impurities in the ceftibuten production process. The presence of sulfur within its molecular formula (C19H20N2O6S) indicates the characteristic β-lactam structure commonly found in cephalosporin compounds.
Role in Pharmaceutical Quality Control
Significance in Ceftibuten Analysis
Ceftibuten Related Impurity 9 serves as a crucial analytical marker in pharmaceutical quality control processes. Its identification and quantification are essential for:
The presence of this impurity in pharmaceutical preparations can significantly impact drug efficacy and safety profiles. Regulatory authorities typically establish specific limits for this impurity in finished pharmaceutical products containing ceftibuten. Accurate detection and measurement of this compound require sophisticated analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Relationship to Ceftibuten Stability
The formation and presence of Ceftibuten Related Impurity 9 are directly linked to the stability profile of ceftibuten. The parent drug, ceftibuten, displays instability when exposed to various environmental factors:
"Ceftibuten chance light, heat, water, oxidation etc. are unstable, are also easy to produce catabolite, particularly suffer from the situation of high temperature Under, tending to occur degraded and polyreaction, generating ceftibuten dimer, trimer and polymer etc. polymer, thus leading Active constituents of medicine content is caused to reduce, color and luster is strengthened, polymeric impurities content raises."
This instability creates significant challenges for pharmaceutical formulation and storage. The degradation pathways of ceftibuten can lead to the formation of various impurities, including Impurity 9, which must be carefully monitored throughout the product lifecycle.
Analytical Methods and Detection
Chromatographic Techniques
The detection and quantification of Ceftibuten Related Impurity 9 typically involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC) represents the gold standard for analysis:
"Measure the content (concentration (mg/ml)) of ceftibuten by HPLC from filtrate."
"Hot test takes trial target and reference substance, and opening is put in sealing clean container, places 10 days at a temperature of 60 DEG C of degree, Detected by stability high spot reviews project.
High wet test takes trial target and reference substance, and opening is put (relative humidity 90% ± 5%) in constant-humidity clean container and placed 10 days, detected by stability high spot reviews project.
Highlight test takes trial target and reference substance, and opening is put in lighting box, places 10 days, by steady under th[...]"
These protocols provide valuable frameworks for evaluating the formation of impurities, including Ceftibuten Related Impurity 9, under accelerated stability conditions.
Physical Properties and Behavior
Solubility Characteristics
The solubility of ceftibuten compounds, including related impurities, significantly impacts their pharmaceutical behavior. Research indicates that novel crystalline forms of ceftibuten demonstrate improved solubility compared to conventional formulations:
| Sample | First time content | Second content | Mean values |
|---|---|---|---|
| Trial target 1 | 0.07 | 0.08 | 0.075 |
| Trial target 2 | 0.08 | 0.09 | 0.085 |
| Reference substance 1 | 0.008 | 0.009 | 0.0085 |
| Reference substance 2 | 0.008 | 0.01 | 0.009 |
| Commercially available | 0.01 | 0.01 | 0.01 |
| Trial target | Angle of repose |
|---|---|
| Trial target 1 | 32° |
| Trial target 2 | 33° |
| Reference substance 1 | 48° |
| Reference substance 2 | 40° |
The angle of repose serves as a measure of flowability, with lower angles indicating better flow properties. This physical characteristic influences manufacturing processes, particularly for dry suspension formulations.
Future Research Directions
Analytical Method Development
Continued refinement of analytical methods for detecting and quantifying Ceftibuten Related Impurity 9 represents an important research direction. Enhanced chromatographic and spectroscopic techniques may provide improved sensitivity and specificity for impurity detection.
Structure-Activity Relationship Studies
Structure-activity relationship studies could provide valuable insights into the potential biological activities of Ceftibuten Related Impurity 9. Understanding these relationships would enhance risk assessment and safety evaluations for pharmaceutical products containing ceftibuten.
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